molecular formula C23H28N6O3 B2410060 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900285-85-0

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2410060
CAS No.: 900285-85-0
M. Wt: 436.516
InChI Key: JJCNWVOPLZZVGV-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-7-9-18(32-3)10-8-17)25(2)23(31)27(21(19)30)14-13-26-11-5-4-6-12-26/h7-10,15H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNWVOPLZZVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fused imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an imidazo[2,1-f]purine core, which is known for its diverse biological activities. The specific molecular formula is C24H23N5O3C_{24}H_{23}N_{5}O_{3}, with a molecular weight of 429.5 g/mol. The structural elements include:

  • 4-methoxyphenyl group : Enhances lipophilicity and potential binding interactions.
  • Piperidinyl ethyl chain : May influence receptor binding and activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The following table summarizes key findings related to its biological activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A375 (melanoma)1.1Induction of apoptosis via caspase activation
M14 (melanoma)1.2Inhibition of tubulin polymerization
RPMI7951 (melanoma)3.3Cell cycle arrest in G2/M phase

These findings indicate that the compound exhibits potent antiproliferative effects on melanoma cell lines, suggesting a mechanism involving apoptosis and cell cycle modulation .

The mechanisms through which this compound exerts its anticancer effects include:

  • Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, it may disrupt microtubule dynamics, leading to mitotic arrest.
  • Apoptosis Induction : Activation of caspases has been observed, indicating that the compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has shown efficacy in causing G2/M phase arrest in treated cells, which is critical for preventing cancer cell proliferation.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various imidazole derivatives, including this compound. The research demonstrated that modifications in the substituents on the phenyl ring significantly impacted anticancer potency. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. The optimization of these methods is crucial for achieving high yields and purity. Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound.

The biological activity of 8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been investigated in various studies:

  • Mechanism of Action : The compound interacts with specific biological targets that may include enzymes involved in cancer progression or neurotransmitter systems relevant to neurodegenerative diseases.
  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Additionally, its piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.

Applications in Research

This compound is being explored for several applications:

  • Oncology : Studies have indicated its potential efficacy against various cancer cell lines.
  • Neuropharmacology : Its ability to modulate neurotransmitter systems could provide insights into treatments for conditions like Alzheimer's disease.
  • Anti-inflammatory Research : Related derivatives have shown promise in reducing inflammation, suggesting that this compound may also possess similar properties.

Several studies have documented the applications of this compound:

  • A study published in Der Pharma Chemica explored the design and synthesis of purine derivatives with anti-inflammatory activity. While not exclusively focused on this compound, it highlights the broader context of imidazo[2,1-f]purines in therapeutic development .
  • Research on similar compounds indicates potential mechanisms involving the inhibition of specific kinases or receptors that are crucial in cancer biology .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step organic reactions, often including:

  • Condensation and Cyclization : A common approach uses reflux conditions with piperidine as a catalyst (similar to methods for imidazo-pyridine derivatives). For example, heating a mixture of precursors in ethanol with piperidine under reflux for extended durations (e.g., 30 hours) facilitates cyclization .
  • Purification : Neutralization with hydrochloric acid followed by crystallization from ethanol yields purified product .

Q. Key Considerations :

  • Solvent choice (e.g., absolute ethanol) impacts reaction efficiency.
  • Catalyst concentration and reaction time must be optimized to avoid side products.

Q. Example Reaction Protocol :

StepConditionsReagents/CatalystsOutcome
1RefluxPiperidine, ethanolCyclization to imidazo-purine core
2CrystallizationHCl, ethanolPurified product (≥98% HPLC)

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Validates molecular weight via HRMS (e.g., [M+H]⁺ matching theoretical values within 1 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., space group P2₁/c for analogous purine-diones) .

Q. How can computational methods streamline synthesis design?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods reduce trial-and-error experimentation) .
  • AI-Driven Optimization : Machine learning models screen solvent/catalyst combinations (e.g., COMSOL Multiphysics simulations for process control) .

Q. Example Workflow :

Input : Target structure and reaction constraints.

Output : Optimal conditions (e.g., solvent = ethanol, catalyst = piperidine) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray crystallography (e.g., methoxy group orientation in crystal structure vs. NMR coupling constants) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon assignments in complex heterocycles .

Case Study :
Aromatic proton splitting in NMR (δ 7.5 ppm) initially suggested para-substitution, but X-ray data revealed steric hindrance altering chemical shifts .

Q. What challenges arise in optimizing reaction conditions for derivatives?

Methodological Answer:

  • Byproduct Formation : Piperidine catalysts may lead to over-alkylation; gradient elution HPLC monitors purity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification .

Q. Optimization Table :

ParameterChallengeSolution
CatalystSide reactionsLower piperidine concentration (0.1–0.5 eq)
TemperatureDecompositionStepwise heating (60°C → reflux)

Q. How to apply X-ray crystallography for stereochemical determination?

Methodological Answer:

  • Single-Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data Refinement : Software (e.g., SHELXL) refines thermal parameters and hydrogen bonding networks .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
R-factor0.040
Bond length (C–N)1.35 Å

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